molecular formula C14H11ClO4 B6406695 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261943-06-9

4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No.: B6406695
CAS No.: 1261943-06-9
M. Wt: 278.69 g/mol
InChI Key: COLDYTIYHUJULC-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, or 3-Chloro-4-methoxyphenyl-3-hydroxybenzoic acid (CMBA) is a phenolic acid with a wide range of applications in the field of scientific research. CMBA has been used as a reagent in organic synthesis and as a tool for studying the mechanism of action of various compounds. It is also used in the synthesis of pharmaceuticals and other compounds. CMBA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been widely used in scientific research as a reagent for organic synthesis. It has been used to synthesize various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It has also been used to study the mechanism of action of various compounds and has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of prostaglandins, 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% has also been shown to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. Additionally, 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have anti-cancer effects, as it can inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

The future directions of 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% are numerous. 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% could be used to develop new pharmaceuticals and other compounds. Additionally, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Furthermore, 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress and to develop new methods for treating cancer. Finally, 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% involves the reaction of 4-methoxybenzoic acid with 3-chloro-4-methoxyphenol in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction yields 4-(3-Chloro-4-methoxyphenyl)-3-hydroxybenzoic acid, 95% in a yield of approximately 95%.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDYTIYHUJULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691045
Record name 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-06-9
Record name 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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